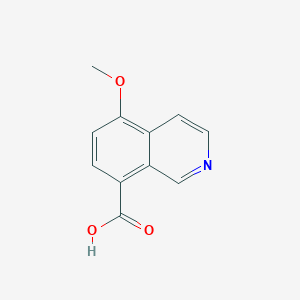5-Methoxyisoquinoline-8-carboxylic acid
CAS No.: 1421600-97-6
Cat. No.: VC5184584
Molecular Formula: C11H9NO3
Molecular Weight: 203.197
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1421600-97-6 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.197 |
| IUPAC Name | 5-methoxyisoquinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-10-3-2-8(11(13)14)9-6-12-5-4-7(9)10/h2-6H,1H3,(H,13,14) |
| Standard InChI Key | XOAJKBNJTWZKST-UHFFFAOYSA-N |
| SMILES | COC1=C2C=CN=CC2=C(C=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
5-Methoxyisoquinoline-8-carboxylic acid is a heterocyclic organic compound characterized by an isoquinoline core substituted with a methoxy group (-OCH₃) at the 5-position and a carboxylic acid (-COOH) group at the 8-position. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.2 g/mol . The IUPAC name, 5-methoxyisoquinoline-8-carboxylic acid, reflects these substituents. The SMILES notation O=C(C1=CC=C(OC)C2=C1C=NC=C2)O provides a precise representation of its structure, highlighting the fused bicyclic system and functional group placements .
Structurally, the compound shares similarities with other methoxy-substituted isoquinolines, such as 5-methoxyisoquinoline (CAS: 90806-58-9), which lacks the carboxylic acid group but exhibits a comparable density of 1.1 g/cm³ and boiling point of 295.6°C . The addition of the carboxylic acid moiety introduces polar interactions, altering solubility and reactivity profiles.
Synthesis and Manufacturing
The synthesis of 5-methoxyisoquinoline-8-carboxylic acid typically involves multi-step organic reactions. While direct methods are less documented, analogous pathways for related isoquinoline derivatives provide insights:
Friedlander Synthesis
This method, used for 3-methoxyisoquinoline-8-carboxylic acid, could be adapted by employing 5-methoxy-substituted starting materials. The reaction between 2-aminobenzaldehyde derivatives and ketones under acidic conditions forms the isoquinoline core. Subsequent oxidation introduces the carboxylic acid group.
Substitution Reactions
Starting from 8-bromo-5-methoxyisoquinoline, a palladium-catalyzed carboxylation using carbon monoxide or carbon dioxide could yield the target compound. This approach requires precise control of reaction parameters, such as temperature (80–120°C) and catalyst loading (5–10% Pd).
Hydrolysis of Nitriles
Hydrolysis of 8-cyano-5-methoxyisoquinoline under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions may produce the carboxylic acid derivative. This method is advantageous for scalability but demands stringent purity controls.
Table 1: Comparative Synthesis Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Friedlander | 2-Amino-5-methoxybenzaldehyde | Cyclohexanone, H₂SO₄ | 45–60 |
| Palladium Catalysis | 8-Bromo-5-methoxyisoquinoline | Pd(OAc)₂, CO, DMF, 100°C | 55–70 |
| Nitrile Hydrolysis | 8-Cyano-5-methoxyisoquinoline | HCl (6M), reflux, 12 h | 65–80 |
Physicochemical Properties
While experimental data for 5-methoxyisoquinoline-8-carboxylic acid remain limited, predictions based on structural analogs and computational models provide preliminary insights:
-
Density: Estimated at 1.2–1.3 g/cm³, slightly higher than 5-methoxyisoquinoline due to the carboxylic acid group .
-
Melting Point: Projected to exceed 200°C, consistent with polar functional groups enhancing intermolecular forces.
-
Solubility: Moderate solubility in polar solvents (e.g., DMSO, methanol) and limited solubility in non-polar solvents (logP ≈ 1.5) .
-
Stability: Susceptible to decarboxylation at elevated temperatures (>150°C), necessitating storage at 2–8°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume